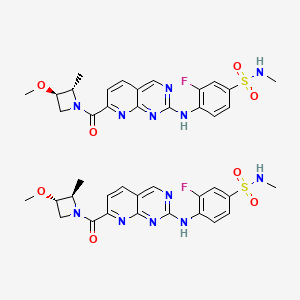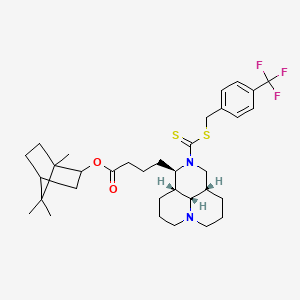
Anticancer agent 104
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 104 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth and proliferation of various cancer cell lines, making it a valuable candidate for cancer therapy. The development of this compound is part of ongoing efforts to discover and develop new anticancer drugs that can overcome the limitations of existing treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 104 involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. Common reactions involved in the synthesis include nucleophilic substitution, oxidation, and cyclization reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large-scale reactors and advanced process control systems. The industrial production process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Key considerations in industrial production include the availability of raw materials, waste management, and compliance with regulatory standards. The use of continuous flow reactors and automated systems helps to streamline the production process and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
Anticancer agent 104 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced anticancer activity, while reduction reactions may produce reduced derivatives with different pharmacological properties. Substitution reactions can lead to the formation of a wide range of substituted products with varying biological activities.
科学的研究の応用
Anticancer agent 104 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of various chemical reactions and for developing new synthetic methodologies.
Biology: this compound is used in cell culture studies to investigate its effects on cancer cell growth, proliferation, and apoptosis. It is also used in animal models to study its pharmacokinetics and pharmacodynamics.
Medicine: The compound is being evaluated in preclinical and clinical trials for its potential use as a cancer therapeutic. It has shown promise in treating various types of cancer, including breast, lung, and colon cancer.
Industry: this compound is used in the development of new anticancer drugs and formulations. It is also used in the production of diagnostic agents for cancer detection and monitoring.
作用機序
The mechanism of action of Anticancer agent 104 involves the inhibition of key molecular targets and pathways involved in cancer cell growth and survival. The compound exerts its effects by:
Inhibiting DNA synthesis: this compound interferes with the replication of DNA in cancer cells, leading to cell cycle arrest and apoptosis.
Inducing oxidative stress: The compound generates reactive oxygen species (ROS) in cancer cells, causing oxidative damage to cellular components and triggering cell death.
Modulating signaling pathways: this compound affects various signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.
類似化合物との比較
Anticancer agent 104 is unique in its chemical structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, leading to the inhibition of DNA synthesis.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
Cisplatin: A platinum-based drug that forms DNA crosslinks, leading to the inhibition of DNA synthesis and apoptosis.
Compared to these compounds, this compound has shown a broader spectrum of activity and a more favorable safety profile in preclinical studies. Its unique mechanism of action and ability to target multiple pathways make it a promising candidate for further development as an anticancer therapeutic.
特性
分子式 |
C34H47F3N2O2S2 |
|---|---|
分子量 |
636.9 g/mol |
IUPAC名 |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-[(5R,6R,9S,13S)-7-[[4-(trifluoromethyl)phenyl]methylsulfanylcarbothioyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C34H47F3N2O2S2/c1-32(2)25-15-16-33(32,3)28(19-25)41-29(40)10-4-9-27-26-8-6-18-38-17-5-7-23(30(26)38)20-39(27)31(42)43-21-22-11-13-24(14-12-22)34(35,36)37/h11-14,23,25-28,30H,4-10,15-21H2,1-3H3/t23-,25?,26+,27+,28?,30-,33?/m0/s1 |
InChIキー |
JIMANZWLKZZNBA-IEXCXIRMSA-N |
異性体SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCC[C@@H]3[C@H]4CCCN5[C@H]4[C@@H](CCC5)CN3C(=S)SCC6=CC=C(C=C6)C(F)(F)F)C)C |
正規SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCCC3C4CCCN5C4C(CCC5)CN3C(=S)SCC6=CC=C(C=C6)C(F)(F)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
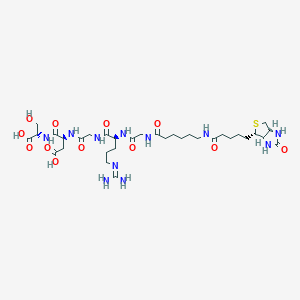

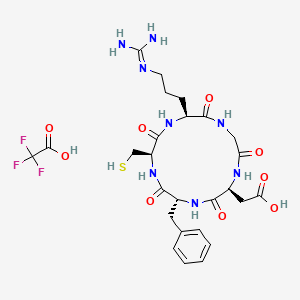

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)
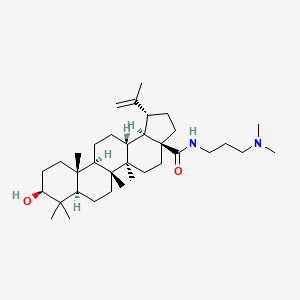
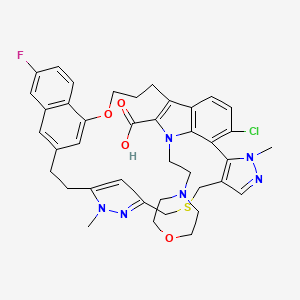
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
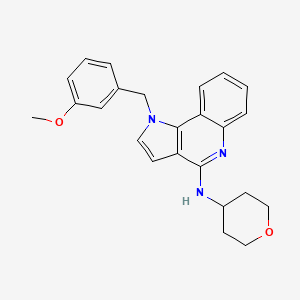
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
